N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide
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Overview
Description
N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone and triazole intermediates, followed by their coupling through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced or modified properties .
Scientific Research Applications
N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it a candidate for use in advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but differs significantly in its applications and properties.
Open-framework metal phosphates: These compounds have similar structural frameworks but differ in their chemical behavior and applications.
Uniqueness
N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide is unique due to its combination of heterocyclic structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O3S/c1-13(27-18(29)6-4-14(23-27)15-3-2-10-31-15)19(30)21-8-9-25-17(28)7-5-16(24-25)26-12-20-11-22-26/h2-7,10-13H,8-9H2,1H3,(H,21,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPVBDUWEXFXTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=CC(=N1)N2C=NC=N2)N3C(=O)C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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